Gal[246Ac,3All]-beta-SPh
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Overview
Description
[3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, phenylsulfanyl, and prop-2-en-1-yloxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyloxy groups: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a phenylsulfanyl halide.
Addition of the prop-2-en-1-yloxy group: This step may involve an etherification reaction using an appropriate allyl alcohol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetyloxy groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of its functional groups on biological systems. For example, the phenylsulfanyl group may interact with biological thiols, while the acetyloxy groups can be hydrolyzed to release acetic acid.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate depends on its interactions with molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may affect pH and enzyme activity. The phenylsulfanyl group can interact with thiol-containing proteins, potentially affecting their function. The prop-2-en-1-yloxy group may participate in reactions with nucleophiles, leading to further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
[3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate: can be compared with other oxane derivatives that have different substituents.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.
Acetyloxy derivatives: Compounds with acetyloxy groups attached to different backbones.
Uniqueness
The uniqueness of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for diverse modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBNOXQHIZNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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